1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine
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Overview
Description
1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine and 1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine are compounds that belong to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-triazole derivatives, including 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine and 1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine, can be achieved through copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This method involves the reaction of azides with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles .
Industrial Production Methods
Industrial production of these compounds typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Triazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert triazoles to their corresponding amines.
Substitution: Triazoles can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3-Triazole derivatives, including 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine and 1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine, have a wide range of scientific research applications:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3-triazole derivatives involves their ability to interact with various molecular targets and pathways. These compounds can form hydrogen bonds and hydrophobic interactions with biomolecular targets, enhancing their binding affinity and specificity. The specific molecular targets and pathways involved depend on the particular application and the structure of the triazole derivative .
Comparison with Similar Compounds
1,2,3-Triazole derivatives are unique due to their stability, ease of synthesis, and diverse biological activities. Similar compounds include:
1,2,4-Triazoles: Known for their antifungal and anticancer activities.
Benzotriazoles: Used as corrosion inhibitors and UV stabilizers.
Indoles: Studied for their potential as kinase inhibitors and anticancer agents.
In comparison, 1,2,3-triazoles are more versatile and have a broader range of applications in various fields of scientific research .
Properties
Molecular Formula |
C18H24N8 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)-N,N-dimethylmethanamine;1-(benzotriazol-2-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/2C9H12N4/c1-12(2)7-13-9-6-4-3-5-8(9)10-11-13;1-12(2)7-13-10-8-5-3-4-6-9(8)11-13/h2*3-6H,7H2,1-2H3 |
InChI Key |
WSGGNMHGHKFSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN1C2=CC=CC=C2N=N1.CN(C)CN1N=C2C=CC=CC2=N1 |
Origin of Product |
United States |
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